Tetrabutylammoniumdichlorbromid

Übersicht

Beschreibung

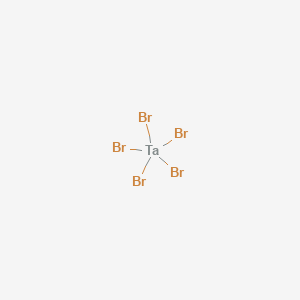

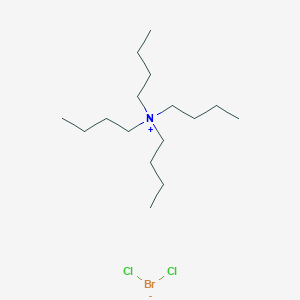

Tetrabutylammonium dichlorobromide, also known as TBADB, is an organic compound used in various scientific research applications. It is a quaternary ammonium salt composed of a tetrabutylammonium cation and a dichlorobromide anion. TBADB is used in a variety of research applications, including organic synthesis, catalysis, and biochemistry. It is also used in the synthesis of organic molecules and in the study of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Phasentransferkatalysator

Tetrabutylammoniumdichlorbromid hat als effizienter metallfreier homogener Phasentransferkatalysator große Aufmerksamkeit erregt . Eine katalytische Menge dieser Verbindung reicht aus, um verschiedene Alkylierungs-, Oxidations-, Reduktions- und Veresterungsprozesse zu katalysieren .

Synthese von bioaktiven Heterocyclen

Diese Verbindung wird bei der Synthese verschiedener biologisch vielversprechender heterocyclischer Gerüste verwendet . Diese heterocyclischen Gerüste sind die wichtigsten Bausteine vieler natürlich vorkommender Verbindungen und wurden als eine breite Palette an biologischen Wirkungen gefunden .

Co-Katalysator für Kupplungsreaktionen

This compound wird als effizienter Co-Katalysator für zahlreiche Kupplungsreaktionen eingesetzt .

Zwitterionisches Lösungsmittel

Es hat auch als ein effizientes zwitterionisches Lösungsmittel in vielen organischen Umwandlungen unter Schmelzbedingungen fungiert .

Tensid Eigenschaften

This compound weist Tensid-Eigenschaften auf, das heißt, es kann die Oberflächenspannung von Flüssigkeiten reduzieren. Diese Eigenschaft macht es in verschiedenen Anwendungen nützlich, darunter Protein-Extraktion, Membran-Solubilisierung und Mizellbildung für Studien zur Medikamentenverabreichung.

Fällung von Biomolekülen

Bromchlorierung von α-Diazo-Carbonylverbindungen

This compound ist ein effizientes und mildes Reagenz für die geminale Bromchlorierung von α-Diazo-Carbonylverbindungen .

Wirkmechanismus

Target of Action

Tetrabutylammonium Dichlorobromide (TBADCB) is a phase-transfer catalyst . It acts on reactants soluble in the organic phase and anionic reactants soluble in the aqueous phase .

Mode of Action

TBADCB has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of TBADCB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .

Biochemical Pathways

It is known that tbadcb acts as a phase-transfer catalyst, facilitating reactions between reactants in different phases . This suggests that TBADCB may influence a wide range of biochemical pathways, particularly those involving alkylation, oxidation, reduction, and esterification processes .

Pharmacokinetics

As a phase-transfer catalyst, tbadcb likely remains in the reaction environment rather than being absorbed and distributed throughout a biological system .

Result of Action

The primary result of TBADCB’s action is the facilitation of reactions between reactants in different phases . This includes various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .

Action Environment

The efficacy and stability of TBADCB are likely influenced by environmental factors such as temperature, pH, and the presence of other substances in the reaction environment . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or if it has any effects on metabolic flux or metabolite levels .

Eigenschaften

InChI |

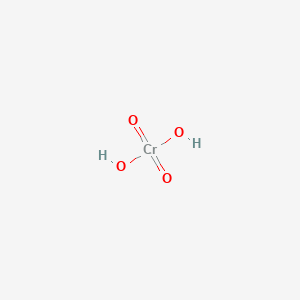

InChI=1S/C16H36N.BrCl2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVIJLXGNLMYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423247 | |

| Record name | Tetrabutylammonium Dichlorobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-75-3 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium Dichlorobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Dichlorobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of TBADCB in silver nanowire synthesis?

A: TBADCB acts as a capping agent, influencing the growth kinetics of silver nanowires during synthesis. [, ] It preferentially adsorbs onto specific crystal facets of silver, promoting unidirectional growth and resulting in the formation of long, thin nanowires. []

Q2: How does the concentration of TBADCB affect the size of the synthesized silver nanowires?

A: Research shows a strong correlation between the molar concentration of TBADCB and the diameter of the resulting silver nanowires. [] Higher concentrations of TBADCB lead to the formation of thinner nanowires. This suggests a mechanism where TBADCB molecules adsorbed on the silver surface physically hinder growth in specific directions, thus controlling the final nanowire diameter.

Q3: Beyond concentration, are there other factors influenced by TBADCB that can control the morphology of silver nanowires?

A: Yes, alongside concentration, the reaction temperature during the initial nucleation step, influenced by the presence of TBADCB, plays a significant role in determining the final length of the silver nanowires. [] Additionally, adjusting the stirring speed during synthesis, again in the presence of TBADCB, can further fine-tune the length and diameter of the produced nanowires. []

Q4: What makes TBADCB a preferred choice for silver nanowire synthesis compared to other potential capping agents?

A: While the provided research focuses on the specific application of TBADCB, it highlights the compound's effectiveness in facilitating the controlled synthesis of silver nanowires with desirable characteristics such as long lengths and small diameters. [, ] Further research is needed to directly compare TBADCB with alternative capping agents to definitively establish its advantages in terms of efficiency, cost-effectiveness, and impact on the properties of the synthesized nanowires.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.